molecular formula C13H17BrN6OS B1396367 2-[(5-{1-[(4-Bromophenyl)amino]ethyl}-4-methyl-4H-1,2,4-triazol-3-yl)thio]acetohydrazide CAS No. 1306738-58-8

2-[(5-{1-[(4-Bromophenyl)amino]ethyl}-4-methyl-4H-1,2,4-triazol-3-yl)thio]acetohydrazide

Cat. No.: B1396367
CAS No.: 1306738-58-8
M. Wt: 385.29 g/mol
InChI Key: CHNVIXIEOCXJDS-UHFFFAOYSA-N
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Description

The compound “2-[(5-{1-[(4-Bromophenyl)amino]ethyl}-4-methyl-4H-1,2,4-triazol-3-yl)thio]acetohydrazide” is a chemical compound with the molecular formula C22H25BrN6O4S . It is a derivative of 1,2,4-triazole, a class of heterocyclic compounds that have been of interest due to their confirmed biological and pharmacological activities .


Molecular Structure Analysis

The molecular structure of this compound includes a 1,2,4-triazole ring, a bromophenyl group, and an acetohydrazide group . The compound has a double-bond stereochemistry .


Physical and Chemical Properties Analysis

The compound has a density of 1.5±0.1 g/cm3, a molar refractivity of 135.2±0.5 cm3, and a molar volume of 375.5±7.0 cm3 . It has 10 hydrogen bond acceptors, 2 hydrogen bond donors, and 11 freely rotating bonds . Its polar surface area is 137 Å2, and its polarizability is 53.6±0.5 10-24 cm3 .

Scientific Research Applications

Antioxidant Potential

A related compound, synthesized from 2-[(3-{2-[(4-methylphenyl)amino]ethyl}-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-5-yl)sulfanyl]acetohydrazide, demonstrated a 1.5-fold higher antioxidant ability than butylated hydroxytoluene. This suggests potential applications in antioxidant research and development (Šermukšnytė et al., 2022).

Cancer Research

The cytotoxicity of 1,2,4-triazol-3-ylthioacetohydrazide derivatives was tested against human melanoma, breast cancer, and pancreatic carcinoma cell lines. Several compounds showed higher cytotoxicity against melanoma cells, indicating their potential as anticancer agents (Šermukšnytė et al., 2022).

Antimicrobial Activities

Various 1,2,4-triazole derivatives, including thiosemicarbazide and Schiff base derivatives, have been synthesized and evaluated for their antimicrobial activities. These studies reveal the potential of such compounds in antimicrobial drug development (Bayrak et al., 2009).

Central Nervous System (CNS) Effects

Compounds derived from 1,2,4-triazole-3-thiol were pharmacologically investigated for their effects on the central nervous system in mice, providing insights into the neurological impacts of these compounds (Maliszewska-Guz et al., 2005).

Biochemical Analysis

Biochemical Properties

2-[(5-{1-[(4-Bromophenyl)amino]ethyl}-4-methyl-4H-1,2,4-triazol-3-yl)thio]acetohydrazide plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, the compound has been shown to inhibit certain enzymes involved in metabolic pathways, such as hydrolases and oxidoreductases . These interactions often involve the binding of the compound to the active sites of the enzymes, leading to changes in their catalytic activity. Additionally, this compound can form complexes with metal ions, which may further modulate its biochemical properties .

Cellular Effects

The effects of this compound on cellular processes are diverse and significant. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism . For example, it can modulate the activity of key signaling molecules such as kinases and phosphatases, leading to alterations in downstream signaling cascades. These changes can affect various cellular functions, including proliferation, differentiation, and apoptosis. Furthermore, this compound has been shown to impact the expression of genes involved in metabolic pathways, thereby influencing cellular energy production and utilization .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One key mechanism involves the binding of the compound to specific biomolecules, such as enzymes and receptors . This binding can lead to the inhibition or activation of these biomolecules, resulting in changes in their activity and function. For instance, the compound may inhibit enzyme activity by blocking the active site or by inducing conformational changes that reduce catalytic efficiency. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function . Over time, the compound may undergo chemical degradation, leading to the formation of metabolites with different biochemical properties. These metabolites can have varying effects on cellular processes, depending on their structure and reactivity. Additionally, long-term exposure to this compound has been shown to result in adaptive cellular responses, such as changes in gene expression and metabolic activity .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages . At low doses, the compound may exhibit therapeutic effects, such as anti-inflammatory or anticancer activity. At higher doses, it can induce toxic or adverse effects, including hepatotoxicity and nephrotoxicity . These dose-dependent effects are crucial for determining the safe and effective use of the compound in potential therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors . The compound can be metabolized by enzymes such as cytochrome P450 oxidases, leading to the formation of reactive intermediates that can further participate in biochemical reactions . These metabolic processes can affect the overall bioavailability and efficacy of the compound, as well as its potential toxicity.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins . The compound can be actively transported across cell membranes by specific transporters, such as ATP-binding cassette (ABC) transporters . Once inside the cell, it can bind to intracellular proteins, influencing its localization and accumulation in different cellular compartments . These interactions are important for understanding the pharmacokinetics and pharmacodynamics of the compound.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function . The compound can be targeted to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through the presence of targeting signals or post-translational modifications . These localization patterns can influence the compound’s interactions with biomolecules and its overall biochemical effects.

Properties

IUPAC Name

2-[[5-[1-(4-bromoanilino)ethyl]-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17BrN6OS/c1-8(16-10-5-3-9(14)4-6-10)12-18-19-13(20(12)2)22-7-11(21)17-15/h3-6,8,16H,7,15H2,1-2H3,(H,17,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHNVIXIEOCXJDS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NN=C(N1C)SCC(=O)NN)NC2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17BrN6OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201114581
Record name Acetic acid, 2-[[5-[1-[(4-bromophenyl)amino]ethyl]-4-methyl-4H-1,2,4-triazol-3-yl]thio]-, hydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201114581
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

385.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1306738-58-8
Record name Acetic acid, 2-[[5-[1-[(4-bromophenyl)amino]ethyl]-4-methyl-4H-1,2,4-triazol-3-yl]thio]-, hydrazide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1306738-58-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Acetic acid, 2-[[5-[1-[(4-bromophenyl)amino]ethyl]-4-methyl-4H-1,2,4-triazol-3-yl]thio]-, hydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201114581
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[(5-{1-[(4-Bromophenyl)amino]ethyl}-4-methyl-4H-1,2,4-triazol-3-yl)thio]acetohydrazide
Reactant of Route 2
2-[(5-{1-[(4-Bromophenyl)amino]ethyl}-4-methyl-4H-1,2,4-triazol-3-yl)thio]acetohydrazide
Reactant of Route 3
2-[(5-{1-[(4-Bromophenyl)amino]ethyl}-4-methyl-4H-1,2,4-triazol-3-yl)thio]acetohydrazide
Reactant of Route 4
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2-[(5-{1-[(4-Bromophenyl)amino]ethyl}-4-methyl-4H-1,2,4-triazol-3-yl)thio]acetohydrazide
Reactant of Route 5
Reactant of Route 5
2-[(5-{1-[(4-Bromophenyl)amino]ethyl}-4-methyl-4H-1,2,4-triazol-3-yl)thio]acetohydrazide
Reactant of Route 6
2-[(5-{1-[(4-Bromophenyl)amino]ethyl}-4-methyl-4H-1,2,4-triazol-3-yl)thio]acetohydrazide

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